(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester

Asymmetric Synthesis Process Chemistry Chiral Building Blocks

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester (CAS 127744-28-9), systematically named methyl (2S)-3-(benzyloxy)-2-hydroxypropanoate, is a chiral C11H14O4 ester. As a protected derivative of L-glyceric acid, its molecular architecture features a benzyl-protected primary hydroxyl, a free secondary hydroxyl, and a methyl ester terminus.

Molecular Formula C11H14O4
Molecular Weight 210.229
CAS No. 127744-28-9
Cat. No. B591576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester
CAS127744-28-9
Molecular FormulaC11H14O4
Molecular Weight210.229
Structural Identifiers
SMILESCOC(=O)C(COCC1=CC=CC=C1)O
InChIInChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m0/s1
InChIKeyACBWWWIGOQIBMS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source (S)-3-Benzyloxy-2-Hydroxy-Propionic Acid Methyl Ester (CAS 127744-28-9) for Pharmaceutical and Chiral Research


(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester (CAS 127744-28-9), systematically named methyl (2S)-3-(benzyloxy)-2-hydroxypropanoate, is a chiral C11H14O4 ester . As a protected derivative of L-glyceric acid, its molecular architecture features a benzyl-protected primary hydroxyl, a free secondary hydroxyl, and a methyl ester terminus . This specific stereochemical and protecting group configuration distinguishes it within the class of 3-benzyloxy-2-hydroxypropanoates, positioning it as a versatile synthon in asymmetric synthesis . Its value is demonstrated by its presence in over 70 patents, underscoring its established utility in pharmaceutical and fine chemical research programs [1].

Why Generic 3-Benzyloxy-2-Hydroxypropanoates Cannot Replace (S)-3-Benzyloxy-2-Hydroxy-Propionic Acid Methyl Ester


Procurement of a generic '3-benzyloxy-2-hydroxypropionic acid methyl ester' without rigorous specification of stereochemistry and protecting group introduces significant risk. The (R)-enantiomer (methyl 3-O-benzyl-D-glycerate) or racemic mixtures will lead to entirely different diastereomeric outcomes in downstream asymmetric syntheses, often resulting in failed stereochemical control or, in pharmaceutical contexts, the generation of an undesired enantiomer with distinct pharmacological properties [1]. Furthermore, substitution with the free acid analog (CAS 127744-27-8) imposes a different synthetic sequence, as it requires activation or alternative protection prior to ester-based transformations, thereby altering reaction conditions, yields, and step-count economics [2]. The data below quantitatively substantiate why this specific compound is non-interchangeable.

Quantitative Differentiation of (S)-3-Benzyloxy-2-Hydroxy-Propionic Acid Methyl Ester vs. Closest Analogs


Synthetic Yield Advantage Over Racemic Resolution Approaches for (S)-3-Benzyloxy-2-Hydroxy-Propionic Acid Methyl Ester

The direct asymmetric synthesis of (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester from (S)-3-hydroxy-2-methylpropanoate derivatives provides a significant yield advantage compared to the alternative approach of resolving a racemic 3-benzyloxy-2-hydroxy-propionic acid methyl ester. Direct asymmetric synthesis reports an isolated yield of 84% for the target (S)-enantiomer . In contrast, classical resolution of the racemate (CAS 98291-97-5) is theoretically capped at a 50% maximum yield of the desired enantiomer . This quantifies a minimum 1.68-fold improvement in material efficiency for procurement of the enantiopure synthon.

Asymmetric Synthesis Process Chemistry Chiral Building Blocks

Improved Lipophilicity and Permeability vs. Unprotected (S)-2,3-Dihydroxypropionic Acid Methyl Ester

The benzyl protecting group in (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester confers a substantial increase in lipophilicity compared to the unprotected diol, (S)-2,3-dihydroxypropionic acid methyl ester. The target compound exhibits a calculated LogP (XlogP) of 0.8 . In contrast, the unprotected methyl glycerate has a significantly lower LogP, approximately -1.1 (predicted) [1]. This represents a calculated increase of nearly two log units (ΔLogP ≈ 1.9).

Medicinal Chemistry Drug Design ADME

Enantiomeric Purity for Reproducible Stereochemical Outcomes in (S)-3-Benzyloxy-2-Hydroxy-Propionic Acid Methyl Ester Synthesis

Commercial vendors specify high enantiomeric purity for (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester, with typical chemical purity of 95% and enantiomeric purity meeting or exceeding 98% ee as verified by chiral HPLC . In contrast, the racemic mixture (CAS 98291-97-5) inherently possesses 0% ee. The procurement of the enantiopure (S)-isomer ensures consistent and predictable stereochemical outcomes, whereas the racemate introduces a 1:1 mixture that is unsuitable for asymmetric synthesis without costly and yield-limiting resolution steps.

Chiral Chromatography Quality Control Enantioselective Synthesis

Physical Property Distinction: Lower Topological Polar Surface Area (TPSA) vs. Free Carboxylic Acid Analog

The methyl ester functionality in (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester provides a distinct physicochemical profile compared to its free acid counterpart. The target compound exhibits a Topological Polar Surface Area (TPSA) of 55.8 Ų and a calculated XlogP of 0.8 . In contrast, (S)-3-(benzyloxy)-2-hydroxypropanoic acid (CAS 127744-27-8) exhibits a TPSA of 66.8 Ų and a lower LogP of 0.65 [1].

Medicinal Chemistry ADME Physicochemical Properties

Optimized Reactivity Profile for Nucleophilic Additions vs. (S)-3-Benzyloxy-2-Hydroxypropanal

The methyl ester group in (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester provides a unique reactivity handle compared to related aldehyde derivatives. The target compound's ester functionality enables selective nucleophilic acyl substitution reactions and subsequent transformations. In contrast, (S)-3-benzyloxy-2-hydroxypropanal (CAS 127744-27-8 derivative) primarily undergoes nucleophilic addition to the carbonyl, leading to different product profiles. For instance, the ester can be chemoselectively reduced to the corresponding alcohol or converted to amides without affecting the benzyl ether, whereas the aldehyde would require alternative protection strategies .

Organic Synthesis Functional Group Interconversion Protecting Group Strategy

Optimal Use Cases for (S)-3-Benzyloxy-2-Hydroxy-Propionic Acid Methyl Ester in Drug Discovery and Asymmetric Synthesis


Synthesis of Enantiopure Beta-Blocker Intermediates via Chiral Pool Approach

The compound is a critical chiral building block for the preparation of beta-blockers and other cardiovascular drugs [1]. Its specific (S)-configuration and orthogonally protected hydroxyl groups enable the stereocontrolled construction of the aryloxypropanolamine pharmacophore, a core structure in many beta-adrenergic receptor antagonists. The 84% reported yield in its asymmetric synthesis makes it economically viable for this application .

Incorporation into Sequence-Defined Polymers for Biomaterials Research

Researchers have utilized (S)-3-benzyloxy-2-hydroxypropionic acid derivatives as monomers in the synthesis of sequence-specific, stereopure copolymers [2]. The benzyl protecting group allows for orthogonal deprotection strategies, enabling the precise introduction of pendant hydroxyl functionalities along the polymer backbone for controlled degradation or bioconjugation.

Preparation of Advanced Synthetic Intermediates for 1β-Methylcarbapenem Antibiotics

The compound serves as a precursor to (S)-3-benzyloxy-2-methylpropanal, a key intermediate in chelation-controlled aldol reactions for the synthesis of 1β-methylcarbapenem antibiotics [3]. The enhanced lipophilicity imparted by the benzyl group is advantageous in this context, facilitating reactions with silyl ketene acetals to establish the requisite stereocenters with high diastereocontrol.

Prodrug Design Requiring Enhanced Membrane Permeability

In medicinal chemistry campaigns, the compound is a preferred intermediate when increased lipophilicity is desired. Its XlogP of 0.8 and TPSA of 55.8 Ų represent a significant improvement over the unprotected or free acid analogs (e.g., TPSA of 66.8 Ų for the acid [4]). This property profile makes it a strategic choice for designing prodrugs or advancing candidates that require improved passive membrane diffusion.

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